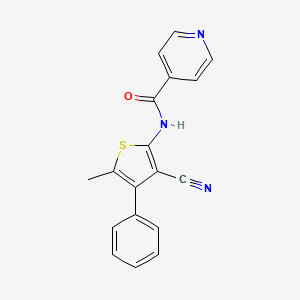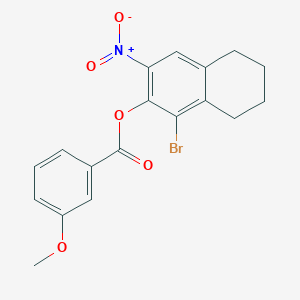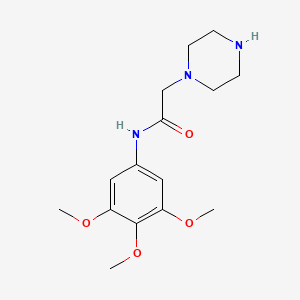
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDMB, is a chemical compound that has been widely studied in scientific research. It is a pyrazole derivative that exhibits a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell growth. 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. It also reduces pain sensitivity in animal models of pain. In cancer cells, 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide induces apoptosis and inhibits cell proliferation. 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a well-defined chemical structure. However, 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Another area of interest is the evaluation of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide needs to be further elucidated to fully understand its biological effects. Finally, more studies are needed to evaluate the safety and efficacy of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in animal models and humans.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been evaluated for its antitumor activity in various cancer cell lines. In addition, 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-18-12(8(15)6-16-18)13(19)17-9-5-10(20-2)7(14)4-11(9)21-3/h4-6H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMWQGUFDRUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)

![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)

![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4761246.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)
![7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4761283.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)